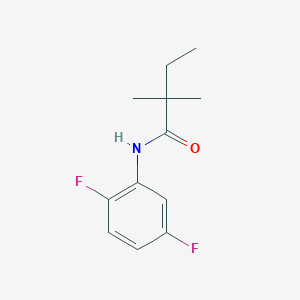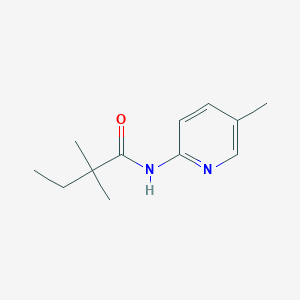
4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
作用機序
4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide works by binding to the protein of interest and causing a change in its fluorescence properties. The binding of this compound to the protein causes a shift in the excitation and emission spectra of the probe, which can be detected using fluorescence spectroscopy. The degree of shift in the spectra is proportional to the binding affinity of the protein for the ligand.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic and non-invasive probe that can be used in vitro and in vivo. However, it should be noted that this compound is a sulfonamide compound and may have potential cross-reactivity with other sulfonamide-containing compounds.
実験室実験の利点と制限
4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide has several advantages for lab experiments, including its high sensitivity and selectivity, ease of synthesis, and low cost. It can be used in a wide range of experimental conditions, including in vitro and in vivo studies. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have potential cross-reactivity with other sulfonamide-containing compounds, and its binding affinity may be affected by changes in the pH and ionic strength of the solution.
将来の方向性
For the use of 4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide include the development of new probes and the application of this compound in drug discovery and biosensor development.
合成法
4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide can be synthesized by a simple and efficient method that involves the reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with 2-aminoethyl morpholine in the presence of a base. The reaction yields this compound as a white solid with a high yield and purity. The chemical structure of this compound is shown in Figure 1.
科学的研究の応用
4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide has been widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. It has been used to study the binding of various proteins, including enzymes, receptors, and transporters, with their ligands. This compound is a highly sensitive and selective probe that can detect changes in protein conformation and ligand binding affinity. It has been used to study the kinetics and thermodynamics of protein-ligand interactions, as well as the mechanism of action of various drugs.
特性
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-ylethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-2-24-17-7-8-18(16-6-4-3-5-15(16)17)25(21,22)19-9-10-20-11-13-23-14-12-20/h3-8,19H,2,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJKRLJOOGMLOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

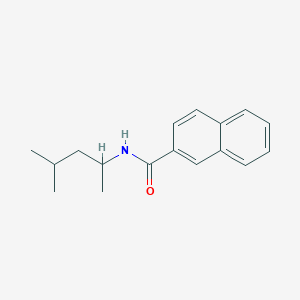
![N-[3-(1-hydroxyethyl)phenyl]-2-naphthamide](/img/structure/B501528.png)

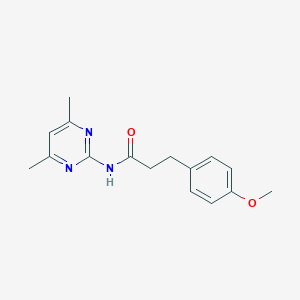

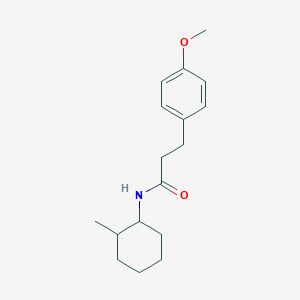

![Ethyl 3-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B501539.png)
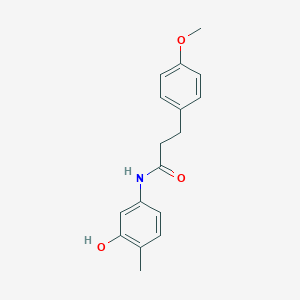
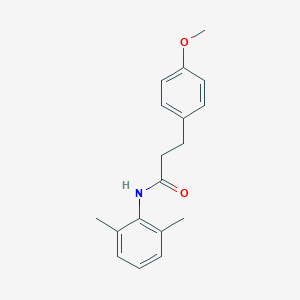

![4-isopropyl-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B501544.png)
